4-Bromo-2-naphthaldehyde

CAS No.: 874357-11-6

Cat. No.: VC7898117

Molecular Formula: C11H7BrO

Molecular Weight: 235.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874357-11-6 |

|---|---|

| Molecular Formula | C11H7BrO |

| Molecular Weight | 235.08 |

| IUPAC Name | 4-bromonaphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H |

| Standard InChI Key | XXBWXFQJIKOIKO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

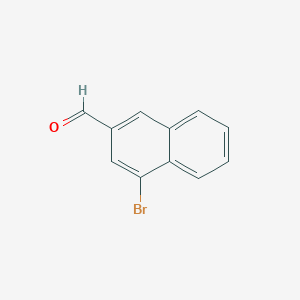

The planar naphthalene framework of 4-bromo-2-naphthaldehyde imposes distinct electronic effects due to the electron-withdrawing bromine and aldehyde groups. The molecule’s IUPAC name, 4-bromonaphthalene-2-carbaldehyde, reflects its substitution pattern (Fig. 1) . Key structural identifiers include:

Table 1: Molecular descriptors of 4-bromo-2-naphthaldehyde .

| Property | Value |

|---|---|

| CAS No. | 874357-11-6 |

| Molecular Formula | |

| Molecular Weight | 235.08 g/mol |

| SMILES | C1=CC=C2C(=C1)C=C(C=C2Br)C=O |

| InChI Key | XXBWXFQJIKOIKO-UHFFFAOYSA-N |

The aldehyde group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the bromine at position 4 serves as a leaving group in metal-catalyzed cross-coupling reactions .

Spectroscopic Features

Although experimental NMR or IR data for 4-bromo-2-naphthaldehyde remain unpublished, analogous bromonaphthaldehydes exhibit diagnostic signals. For example, the aldehyde proton in 4-bromo-1-naphthaldehyde resonates near 10.1 ppm in NMR, while aromatic protons appear between 7.5–8.5 ppm . The bromine atom induces deshielding effects, shifting adjacent carbon signals upfield in NMR .

Synthesis and Manufacturing

Traditional Synthetic Routes

While no explicit protocols for 4-bromo-2-naphthaldehyde are documented, its synthesis likely follows established bromination-formylation sequences. A plausible pathway involves:

-

Bromination of 2-naphthalenemethanol using or .

-

Oxidation of the alcohol to the aldehyde via Swern or Dess-Martin conditions.

Alternative approaches may employ directed ortho-metalation (DoM) strategies, where a directing group on naphthalene facilitates regioselective bromination .

Advances in Catalytic Methods

Recent breakthroughs in palladium-catalyzed C–H functionalization offer efficient routes to brominated aromatics. For instance, Linde et al. demonstrated atroposelective bromination of biphenyl aldehydes using and , achieving high enantioselectivity . Adapting such methods could enable asymmetric synthesis of 4-bromo-2-naphthaldehyde derivatives for chiral catalyst design .

Table 2: Comparison of brominated naphthaldehyde derivatives .

| Compound | Molecular Formula | Applications |

|---|---|---|

| 1-Bromo-2-naphthaldehyde | Metathesis catalyst synthesis | |

| 8-Bromo-2-naphthaldehyde | Pharmaceutical intermediates |

Physicochemical Properties and Stability

Experimental Data Gaps

Notably, critical parameters such as melting point, boiling point, and solubility remain uncharacterized for 4-bromo-2-naphthaldehyde . Its solid-state behavior and hygroscopicity are inferred from analogues:

-

Predicted LogP: ~3.2 (estimated via PubChemLite), indicating moderate hydrophobicity .

-

Stability: Likely sensitive to light and moisture due to the aldehyde group, necessitating storage under inert conditions .

Computational Predictions

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bromine and aldehyde moieties make it a versatile precursor. For example:

-

Suzuki-Miyaura Couplings: Palladium-catalyzed arylations with boronic acids yield biaryl aldehydes for kinase inhibitors .

-

Reductive Amination: Conversion to primary amines for anticancer agent synthesis .

Materials Science

4-Bromo-2-naphthaldehyde derivatives serve in:

-

Luminescent Materials: Europium(III) complexes for OLEDs.

-

Polymer Stabilizers: Antioxidants via incorporation into phenolic frameworks.

| Quantity | Price (USD) | Lead Time |

|---|---|---|

| 100 mg | 180.00 | 1–3 weeks |

| 1 g | 684.00 | 1–3 weeks |

Future Directions and Challenges

-

Physicochemical Profiling: Systematic studies to determine melting points, solubility, and thermal stability.

-

Green Synthesis: Developing catalytic, solvent-free bromination methods to reduce waste.

-

Biological Screening: Evaluating antimicrobial or anticancer activity of derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume